molecular formula C22H26N2O6 B12152313 5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydr oxy-3-pyrrolin-2-one

5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydr oxy-3-pyrrolin-2-one

Katalognummer: B12152313
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: KAYIWPDLCSWZBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a furan ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolinone ring through cyclization reactions, followed by the introduction of the furan and dimethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as catalytic reactions and continuous flow processes.

Analyse Chemischer Reaktionen

5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Wissenschaftliche Forschungsanwendungen

5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Vergleich Mit ähnlichen Verbindungen

5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one can be compared with other similar compounds, such as:

    5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Other pyrrolinone derivatives: Compounds with the pyrrolinone ring structure but different substituents can be compared to highlight the unique features of 5-(2,5-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one.

Eigenschaften

Molekularformel

C22H26N2O6

Molekulargewicht

414.5 g/mol

IUPAC-Name

2-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H26N2O6/c1-23(2)10-6-11-24-19(15-13-14(28-3)8-9-16(15)29-4)18(21(26)22(24)27)20(25)17-7-5-12-30-17/h5,7-9,12-13,19,26H,6,10-11H2,1-4H3

InChI-Schlüssel

KAYIWPDLCSWZBX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=C(C=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.